molecular formula C9H12N4O2 B1624962 7-Butylxanthine CAS No. 60942-23-6

7-Butylxanthine

Cat. No. B1624962
CAS RN: 60942-23-6
M. Wt: 208.22 g/mol
InChI Key: GKPZQTMJNRWTNK-UHFFFAOYSA-N
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Description

7-Butylxanthine, also known as 7-methyltheophylline, is a naturally occurring purine alkaloid found in green tea, coffee, and cocoa. It is a structural analog of caffeine, and is an important intermediate in the synthesis of several other purine alkaloids. 7-Butylxanthine has a wide range of applications in scientific research and is used in many laboratory experiments.

Scientific Research Applications

7-Butylxanthine has a wide range of applications in scientific research. It has been used in studies of the effects of caffeine on the central nervous system, as well as in studies of the biochemical and physiological effects of caffeine. It has also been used in studies of the effects of caffeine on the cardiovascular system and in studies of the effects of caffeine on the metabolism. Additionally, 7-Butylxanthine has been used in studies of the pharmacology of caffeine and its metabolites.

Mechanism of Action

7-Butylxanthine acts as an adenosine receptor antagonist, blocking the action of adenosine in the body. Adenosine is a neurotransmitter that is involved in many physiological processes, including sleep, arousal, and cardiovascular regulation. By blocking the action of adenosine, 7-Butylxanthine can produce stimulant effects, such as increased alertness and wakefulness.
Biochemical and Physiological Effects
7-Butylxanthine has a number of biochemical and physiological effects. It has been shown to increase alertness and wakefulness, as well as to increase heart rate and blood pressure. Additionally, 7-Butylxanthine has been shown to increase energy expenditure and to increase the release of epinephrine and norepinephrine. It has also been shown to increase the release of dopamine and serotonin, which can produce feelings of pleasure and reward.

Advantages and Limitations for Lab Experiments

The main advantage of using 7-Butylxanthine in laboratory experiments is that it is a relatively safe and cost-effective method of studying the effects of caffeine on the body. Additionally, it is a relatively stable compound and is not rapidly metabolized in the body, making it a good choice for long-term studies. However, 7-Butylxanthine is not as potent as caffeine, and it is not as widely available as caffeine, which can make it difficult to obtain in some areas.

Future Directions

The future of 7-Butylxanthine as a research tool is promising. It has a wide range of potential applications, including studies of the effects of caffeine on the central nervous system, the cardiovascular system, and the metabolism. Additionally, 7-Butylxanthine could be used to study the pharmacology of caffeine and its metabolites, as well as to study the biochemical and physiological effects of caffeine. Furthermore, 7-Butylxanthine could be used to study the effects of caffeine on behavior, such as its effects on alertness, wakefulness, and mood. Finally, 7-Butylxanthine could be used to study the long-term effects of caffeine on the body.

properties

IUPAC Name

7-butyl-3H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-2-3-4-13-5-10-7-6(13)8(14)12-9(15)11-7/h5H,2-4H2,1H3,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPZQTMJNRWTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C1C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438203
Record name 7-Butylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Butylxanthine

CAS RN

60942-23-6
Record name 7-Butylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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